Cas no 1431963-26-6 (1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride)

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
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- インチ: 1S/C7H10F3N3O.ClH/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10;/h3H,2,4,11H2,1H3;1H
- InChIKey: SFYUTIVMFRUQAH-UHFFFAOYSA-N
- SMILES: O(C1=NN(CC)C=C1N)CC(F)(F)F.Cl
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198442-1g |
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride |
1431963-26-6 | 98% | 1g |
¥8513 | 2023-04-15 | |
Chemenu | CM331986-1g |
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride |
1431963-26-6 | 95%+ | 1g |
$936 | 2023-02-02 |
1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride 関連文献
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1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochlorideに関する追加情報
1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride: A Comprehensive Overview
1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride (CAS No. 1431963-26-6) is a novel chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential applications in drug discovery and materials science. The pyrazole ring serves as a versatile scaffold for various functional groups, making it a popular choice for medicinal chemists. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the research of this compound.
The molecular structure of 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride is characterized by a pyrazole core with substituents at positions 1 and 3. The ethyl group at position 1 introduces steric effects and enhances lipophilicity, while the trifluoroethoxy group at position 3 contributes to electronic effects and increases the compound's stability. The hydrochloride salt form ensures solubility in aqueous media, making it suitable for various biological assays. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of pyrazole derivatives.
The synthesis of 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization with the trifluoroethoxy group. Researchers have optimized these steps to achieve high yields and purity levels. For instance, a study published in *Organic Process Research & Development* demonstrated a scalable synthesis route utilizing microwave-assisted techniques to accelerate reaction times while maintaining product quality.
One of the most promising applications of 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride lies in its potential as a lead compound for drug development. Pyrazole derivatives are known for their ability to inhibit various enzymes and receptors involved in disease pathways. Recent research has focused on evaluating its activity against targets such as kinase enzymes and G-protein coupled receptors (GPCRs). A study in *Journal of Medicinal Chemistry* reported that this compound exhibits potent inhibitory activity against a specific kinase target, suggesting its potential as an anti-cancer agent.
In addition to its pharmacological applications, 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its application as a component in light-emitting diodes (LEDs) and solar cells. A paper published in *Advanced Materials* highlighted its ability to enhance device efficiency by improving charge transport properties.
The environmental impact of 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride has also been a topic of interest. Given its fluorinated substituents, there is concern about its persistence in the environment. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that while it exhibits moderate biodegradability under aerobic conditions, further research is needed to fully understand its environmental fate.
In conclusion, 1-Ethyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine Hydrochloride (CAS No. 1431963-26-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive candidate for both drug discovery and materials science. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing technological and therapeutic innovations.
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